molecular formula C11H12FNO2 B155937 N-(2-Fluorobenzoyl)morpholine CAS No. 1978-64-9

N-(2-Fluorobenzoyl)morpholine

Cat. No. B155937
CAS RN: 1978-64-9
M. Wt: 209.22 g/mol
InChI Key: OIDNOKLCLGRXCW-UHFFFAOYSA-N
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Description

N-(2-Fluorobenzoyl)morpholine is a chemical compound that is part of a broader class of organic compounds containing a morpholine moiety. Morpholine is a heterocyclic amine consisting of a six-membered ring containing both nitrogen and oxygen atoms. This structure is known for its involvement in the synthesis of various pharmacologically active molecules. Although the provided papers do not directly discuss N-(2-Fluorobenzoyl)morpholine, they do provide insights into similar compounds where the morpholine ring is a key component in their chemical structure and biological activity.

Synthesis Analysis

The synthesis of compounds related to N-(2-Fluorobenzoyl)morpholine typically involves multi-step reactions starting from basic chemical precursors. For instance, a series of benzimidazol-2-ylcyanoketone oxime ethers containing a morpholine moiety were synthesized using sequential reactions of oximation, substitution, and etherification starting from 2-benzimidazolyl acetonitrile . Similarly, the synthesis of N-(4-Morpholin-3-fluorophenyl)-N-(furan-2-ylmethyl)-2-substituted phenoxypropanamide derivatives began with commercially available 3,4-Difluoronirobenzene, indicating a multi-step process to incorporate the morpholine and other functional groups . These examples suggest that the synthesis of N-(2-Fluorobenzoyl)morpholine would likely involve a tailored sequence of reactions to introduce the fluorobenzoyl group to the morpholine ring.

Molecular Structure Analysis

The molecular structure of compounds containing morpholine rings can be elucidated using various spectroscopic techniques such as IR, NMR, and MS, as well as X-ray diffraction studies . For example, the structure of a novel bioactive heterocycle containing a morpholine ring was characterized and confirmed by X-ray diffraction, which showed that the morpholine ring adopts a chair conformation . This suggests that a similar approach could be used to analyze the molecular structure of N-(2-Fluorobenzoyl)morpholine, providing insights into its conformation and stability.

Chemical Reactions Analysis

The reactivity of morpholine-containing compounds can be inferred from their chemical structures and the presence of functional groups. The compounds discussed in the papers exhibit potential for various chemical reactions, particularly those involving the morpholine nitrogen, which can act as a nucleophile. For instance, the oxime ether and amide functionalities in the synthesized compounds suggest that they could undergo further chemical transformations such as hydrolysis or condensation reactions . These insights could be applied to predict the chemical reactivity of N-(2-Fluorobenzoyl)morpholine in different environments.

Physical and Chemical Properties Analysis

While the physical and chemical properties of N-(2-Fluorobenzoyl)morpholine are not directly reported in the provided papers, the properties of similar compounds can offer some predictions. The presence of the fluorobenzoyl group is likely to influence the compound's lipophilicity, boiling point, and melting point. Additionally, the morpholine ring could impact the compound's solubility in water and organic solvents. The antifungal and antibacterial activities of related compounds suggest that N-(2-Fluorobenzoyl)morpholine may also possess bioactive properties, which could be relevant for pharmaceutical applications .

Scientific Research Applications

Crystal Structure Investigations A study by Öztürkkan and Necefoğlu (2022) focused on evaluating the crystal structures of metal(II) 2-fluorobenzoate complexes with various N-donor ligands, including morpholine. This research contributes to understanding how structural variations influence the synthesis and characterization of target molecules, emphasizing the importance of N-(2-Fluorobenzoyl)morpholine in the development of new materials with potential applications in material science and catalysis (Öztürkkan & Necefoğlu, 2022).

Analytical Methods in Antioxidant Activity Although not directly linked to N-(2-Fluorobenzoyl)morpholine, the work by Munteanu and Apetrei (2021) on analytical methods for determining antioxidant activity highlights the relevance of innovative chemical analysis in evaluating the antioxidant capacity of compounds. Such methodologies could be applicable in assessing the antioxidant properties of N-(2-Fluorobenzoyl)morpholine derivatives (Munteanu & Apetrei, 2021).

Morpholine Derivatives in Pharmacology Morpholine, a core structure related to N-(2-Fluorobenzoyl)morpholine, is extensively studied for its pharmacological applications. Asif and Imran (2019) reviewed the chemical and pharmacological significance of morpholine and its derivatives, underscoring their broad spectrum of pharmacological activities. This encompasses the development of compounds with morpholine rings for diverse therapeutic applications, highlighting the potential of N-(2-Fluorobenzoyl)morpholine in medicinal chemistry (Asif & Imran, 2019).

Synthetic Applications The practical synthesis of compounds related to N-(2-Fluorobenzoyl)morpholine, such as 2-fluoro-4-bromobiphenyl, showcases the compound's relevance in synthetic chemistry. Qiu et al. (2009) described a novel synthesis method for 2-fluoro-4-bromobiphenyl, a key intermediate in manufacturing certain pharmaceuticals. This underscores the utility of fluorobenzoyl and morpholine derivatives in synthetic routes for producing complex organic molecules (Qiu et al., 2009).

properties

IUPAC Name

(2-fluorophenyl)-morpholin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO2/c12-10-4-2-1-3-9(10)11(14)13-5-7-15-8-6-13/h1-4H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIDNOKLCLGRXCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90336284
Record name N-(2-Fluorobenzoyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90336284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>31.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24804431
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(2-Fluorobenzoyl)morpholine

CAS RN

1978-64-9
Record name N-(2-Fluorobenzoyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90336284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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